molecular formula C23H19N3O6 B2454567 3-(2,4-dimethoxyphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 892264-93-6

3-(2,4-dimethoxyphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2454567
CAS No.: 892264-93-6
M. Wt: 433.42
InChI Key: ZAAOYQDKRMBMJL-UHFFFAOYSA-N
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Description

3-(2,4-dimethoxyphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione is a synthetically designed quinazoline derivative that functions as a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes, particularly PARP1, play a critical role in the detection and repair of DNA single-strand breaks via the base excision repair pathway. This compound acts as a competitive inhibitor at the enzyme's NAD+ binding site, effectively trapping PARP proteins on damaged DNA and preventing the repair of DNA lesions. This mechanism is a cornerstone of research into synthetic lethality , especially in cancers with homologous recombination deficiencies such as those harboring BRCA1 or BRCA2 mutations . By inhibiting PARP-mediated DNA repair, this compound induces genomic instability and selective cell death in tumor cells, making it a valuable chemical probe for studying DNA damage response pathways, cancer cell biology, and for evaluating combination therapies with other DNA-damaging agents like chemotherapeutics or radiation. Its research utility extends to the exploration of mechanisms of resistance to PARP inhibition and the development of novel anticancer strategies.

Properties

CAS No.

892264-93-6

Molecular Formula

C23H19N3O6

Molecular Weight

433.42

IUPAC Name

3-(2,4-dimethoxyphenyl)-1-[(3-nitrophenyl)methyl]quinazoline-2,4-dione

InChI

InChI=1S/C23H19N3O6/c1-31-17-10-11-20(21(13-17)32-2)25-22(27)18-8-3-4-9-19(18)24(23(25)28)14-15-6-5-7-16(12-15)26(29)30/h3-13H,14H2,1-2H3

InChI Key

ZAAOYQDKRMBMJL-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-])OC

solubility

not available

Origin of Product

United States

Biological Activity

3-(2,4-Dimethoxyphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione is a synthetic compound belonging to the quinazoline family, known for its diverse biological activities. This article explores its biological activity, particularly focusing on its anticancer and antimicrobial properties, supported by various research findings and data.

Chemical Structure and Properties

  • Molecular Formula : C23H19N3O6
  • Molecular Weight : 433.42 g/mol
  • CAS Number : 892264-93-6

The compound features a quinazoline core substituted with a dimethoxyphenyl group and a nitrobenzyl moiety, which contribute to its biological efficacy.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. A study highlighted the ability of quinazoline-2,4(1H,3H)-diones to inhibit the growth of various human tumor cell lines. The average logGI50 values for several derivatives ranged from -6.1 to -6.44, indicating potent antitumor activity【2†source】.

Table 1: Antitumor Activity of Quinazoline Derivatives

CompoundAverage logGI50Cell Lines Tested
60-6.160 human tumor lines
65-6.1360 human tumor lines
69-6.4460 human tumor lines
72-6.3960 human tumor lines
86-6.4560 human tumor lines

The structure-activity relationship (SAR) analyses suggest that specific substitutions at the D1 (6-position), D2 (3-position), and D3 (7-position) significantly influence the activity【2†source】【4†source】.

Antimicrobial Activity

In addition to anticancer effects, quinazoline derivatives also demonstrate antimicrobial properties. A study evaluated several derivatives against Gram-positive and Gram-negative bacteria using the Agar well diffusion method. Notably, compounds exhibited moderate activity against various strains【4†source】.

Table 2: Antimicrobial Activity of Selected Compounds

CompoundTarget StrainInhibition Zone (mm)MIC (mg/mL)
Compound 13Staphylococcus aureus965
Compound 15Escherichia coli1575
Compound 14aCandida albicans1180

These findings indicate that compound 13 shows significant inhibition against Staphylococcus aureus and Escherichia coli, comparable to standard antibacterial drugs like ampicillin【4†source】.

Case Studies

Several case studies have been conducted to explore the biological activities of quinazoline derivatives:

  • Antitumor Efficacy : A study synthesized a series of quinazoline derivatives and tested their efficacy against various cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity【2†source】【5†source】.
  • Antimicrobial Testing : Another investigation focused on the antimicrobial properties of quinazoline derivatives against resistant bacterial strains. The findings demonstrated that some compounds effectively inhibited bacterial growth, suggesting potential therapeutic applications in combating antibiotic resistance【4†source】【5†source】.

Scientific Research Applications

Antimicrobial Activity

Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. A study focused on a series of quinazoline-2,4(1H,3H)-dione derivatives demonstrated their potential as fluoroquinolone-like inhibitors targeting bacterial gyrase and DNA topoisomerase IV. These compounds were evaluated against various Gram-positive and Gram-negative bacterial strains using the Agar well diffusion method. The findings revealed moderate antimicrobial activity among the derivatives tested, with some compounds showing broad-spectrum efficacy compared to standard antibiotics .

Table 1: Antimicrobial Activity of Quinazoline Derivatives

CompoundActivity AgainstRemarks
Compound 13Broad-spectrumEffective against multiple strains
Compound 15ModerateComparable to standard drugs

Anticancer Activity

The anticancer potential of quinazoline derivatives has been extensively studied. Specifically, derivatives of quinazoline-2,4(1H,3H)-dione have been shown to inhibit the growth of various human tumor cell lines. The average logGI50 values for several derivatives ranged from -6.1 to -6.44, indicating potent antitumor activity.

Table 2: Antitumor Activity of Quinazoline Derivatives

CompoundAverage logGI50Cell Lines Tested
Compound 60-6.160 human tumor lines
Compound 65-6.1360 human tumor lines
Compound 69-6.4460 human tumor lines
Compound 72-6.3960 human tumor lines
Compound 86-6.4560 human tumor lines

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analyses suggest that specific substitutions on the quinazoline ring significantly influence biological activity. Modifications at the D1 (6-position), D2 (3-position), and D3 (7-position) have been correlated with enhanced potency against both bacterial strains and cancer cell lines .

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing quinazoline-2,4-dione derivatives like 3-(2,4-dimethoxyphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione?

Answer:
The synthesis typically involves cyclization of substituted anthranilic acid derivatives or 2-aminobenzamides. Key steps include:

  • Cyclization with triphosgene : For example, reacting 2-amino-N-benzyloxybenzamides with triphosgene in anhydrous THF yields 3-benzyloxyquinazoline-2,4-dione intermediates, followed by debenzylation with HBr/glacial acetic acid .
  • Nitration : Post-synthetic nitration using low-temperature HNO₃/H₂SO₄ mixtures to introduce nitro groups at specific positions, as seen in 6-nitroquinazoline derivatives .
  • Green chemistry approaches : Substituting phosgene with CO₂ in the presence of catalysts (e.g., DBU) to reduce toxicity and waste .

Advanced: How can structural discrepancies in quinazoline derivatives be resolved using spectroscopic and crystallographic techniques?

Answer:

  • X-ray crystallography : Provides unambiguous confirmation of regiochemistry and stereochemistry. For example, resolving ambiguities in nitro-group positioning by analyzing bond lengths and angles in crystal structures .
  • 2D NMR (COSY, HSQC, HMBC) : Assigns proton and carbon signals in complex substituent patterns (e.g., distinguishing methoxy vs. nitrobenzyl groups) .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, critical for detecting synthetic byproducts .

Basic: What biological activities are associated with quinazoline-2,4-dione derivatives, and how are these assessed experimentally?

Answer:
Common activities include antimicrobial , anticancer , and anti-inflammatory properties. Methodologies:

  • Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi, with controls like ciprofloxacin .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values, compared to cisplatin .
  • Anti-inflammatory testing : Carrageenan-induced paw edema models in rodents, monitoring COX-2 inhibition via ELISA .

Advanced: What mechanistic insights exist for the anticancer activity of nitro-substituted quinazoline derivatives?

Answer:

  • Enzyme inhibition : Targeting thymidylate synthase (TS) or poly(ADP-ribose) polymerase (PARP) via competitive binding, validated via enzyme kinetics (Lineweaver-Burk plots) and molecular docking .
  • Apoptosis induction : Flow cytometry (Annexin V/PI staining) to quantify caspase-3/7 activation and mitochondrial membrane depolarization .
  • Cell cycle arrest : Western blotting for cyclin-dependent kinase (CDK) inhibitors (e.g., p21) and phase-specific markers (e.g., phosphorylated Rb) .

Advanced: How can researchers address contradictions in reported synthetic yields or bioactivity data for quinazoline derivatives?

Answer:

  • Reaction condition optimization : Varying solvents (DMF vs. THF), temperatures, or catalysts (e.g., Lewis acids) to reproduce literature yields .
  • Bioassay standardization : Using identical cell lines (ATCC-verified), passage numbers, and positive controls to minimize variability in IC₅₀ values .
  • Meta-analysis : Comparing substituent effects (e.g., electron-withdrawing nitro vs. methoxy groups) on activity trends across studies .

Advanced: What strategies are employed to optimize the pharmacokinetic properties of quinazoline-2,4-diones?

Answer:

  • Structural modifications : Introducing hydrophilic groups (e.g., sulfonamides) to improve solubility or PEGylation for prolonged half-life .
  • Prodrug design : Masking polar functionalities (e.g., esterification of hydroxyl groups) to enhance bioavailability .
  • Metabolic stability assays : Liver microsome studies to identify vulnerable sites for CYP450-mediated degradation .

Advanced: How can the environmental impact of quinazoline synthesis be mitigated?

Answer:

  • Solvent substitution : Replacing dichloromethane with cyclopentyl methyl ether (CPME) or ethanol .
  • Catalytic systems : Using recyclable catalysts (e.g., magnetic nanoparticles) to reduce metal waste .
  • Degradation studies : HPLC-MS monitoring of hydrolysis/byproducts under simulated environmental conditions (pH, UV exposure) .

Basic: What analytical techniques are critical for characterizing quinazoline-2,4-dione derivatives?

Answer:

  • Chromatography : HPLC purity checks (>95%) with C18 columns and acetonitrile/water gradients .
  • Thermal analysis : DSC/TGA to determine melting points and thermal stability .
  • Spectroscopy : FT-IR for functional group validation (e.g., C=O stretches at ~1700 cm⁻¹) .

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